6-Amino-5-ethylamino-1-methyluracil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

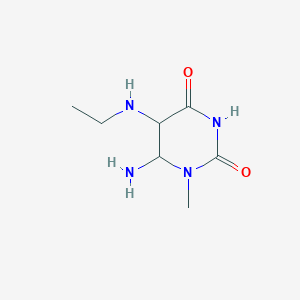

6-Amino-5-ethylamino-1-methyluracil is a derivative of uracil . It is a compound with the molecular formula C7H14N4O2 .

Synthesis Analysis

A convenient synthetic procedure has been developed to introduce different functional groups at position 3 of 6-amino-1-benzyl- or 6-amino-1-methyluracil based on N6-[(dimethylamino)methylene] protection . This method allows for the smooth substitution at N-3 even when base-labile or heat-sensitive halide reagents are employed . Another synthesis method involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids .Molecular Structure Analysis

The molecular structure of 6-Amino-5-ethylamino-1-methyluracil consists of 7 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C7H14N4O2/c1-3-9-4-5(8)11(2)7(13)10-6(4)12/h4-5,9H,3,8H2,1-2H3,(H,10,12,13) . Chemical Reactions Analysis

6-Amino-1-methyluracil may be used in the preparation of 1,1’-dimethyl-1H-spiro[pyrimido[4,5-b]quinoline-5,5’-pyrrolo[2,3-d]pyrimidine]-2,2’,4,4’,6’(1’H,3H,3’H,7’H,1’H)-pentaone, via reaction with isatin in the presence of catalytic p-toluene sulfonic acid .Physical And Chemical Properties Analysis

The molecular weight of 6-Amino-5-ethylamino-1-methyluracil is 186.21 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 .科学的研究の応用

Antioxidant Activity

6-Amino-5-ethylamino-1-methyluracil may have potential antioxidant activity. The Mannich reactions of 6-methyluracil and 5-nitro-6-methyluracil with piperidine, morpholine, and triazole were studied. The antioxidant activities of the Mannich bases were comparable to that of the known antioxidant ionol .

Membrane-Stabilizing Actions

Compounds of this series have various pharmacological properties producing their antioxidant and membrane-stabilizing actions . This could be potentially useful in the treatment of diseases where cell membrane stability is compromised.

Prophylaxis and Treatment of Free-Radical Pathology

Antioxidants are among the agents used for the prophylaxis and treatment of free-radical pathology . As such, 6-Amino-5-ethylamino-1-methyluracil, with its potential antioxidant properties, could be used in the prevention and treatment of diseases caused by free radicals.

Synthesis of New Compounds

6-Amino-5-ethylamino-1-methyluracil can be used in the synthesis of new compounds. For example, it may be used in the preparation of 1,1′-di methyl-1H-spiro[pyrimido[4,5-b]quinoline-5,5′-pyrrolo[2,3-d]pyrimidine]-2,2′,4,4′,6′(1′H,3H,3′H,7′H,1′H)-pentaone, via reaction with isatin in the presence of catalytic p-toluene sulfonic acid .

A convenient synthetic procedure has been developed to introduce different functional groups at position 3 of 6-amino-1-benzyl- or 6-amino-1-methyluracil based on N6 - [(dimethylamino)methylene] protection . This method allows for the smooth substitution at N-3 even when base-labile or heat sensitive halide reagents are employed .

作用機序

While the specific mechanism of action for 6-Amino-5-ethylamino-1-methyluracil is not explicitly stated in the search results, it is noted that substituted xanthine derivatives are important bioactive molecules . The biological activities of these derivatives, including central nervous system stimulatory, diuretic, and antiasthmatic effects, are due to their blockade of adenosine receptors (ARs) .

将来の方向性

特性

IUPAC Name |

6-amino-5-(ethylamino)-1-methyl-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O2/c1-3-9-4-5(8)11(2)7(13)10-6(4)12/h4-5,9H,3,8H2,1-2H3,(H,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQDIHXXMVTCLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1C(N(C(=O)NC1=O)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-ethylamino-1-methyluracil | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。